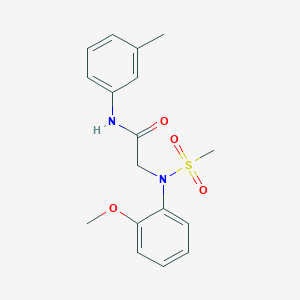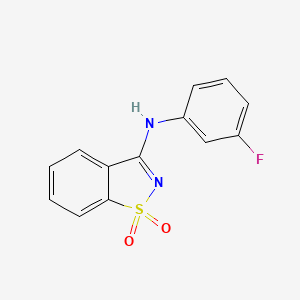![molecular formula C23H18N4O4 B5597350 2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5597350.png)
2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide
カタログ番号:
B5597350
分子量:
414.4 g/mol
InChIキー:
DJWUXDQGZILHMJ-ZVHZXABRSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N'-[(5-nitro-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as EFNQ, is a synthetic compound that belongs to the quinoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activities
- Derivatives of hydrazide-hydrazones, including those related to the specified compound, have been synthesized and evaluated for antimicrobial and antituberculosis activities. These compounds showed activity against various microorganisms, including Mycobacterium tuberculosis, suggesting potential as antimicrobial agents. The synthesis of these derivatives involves intermediates that could be related to the specified compound, highlighting its relevance in developing new antimicrobial agents (Küçükgüzel et al., 2003).
Antimycobacterial Activity
- A series of compounds, by reactions involving similar furan and quinoline structures, were synthesized and evaluated for their antimycobacterial activities. Certain derivatives demonstrated significant activity against Mycobacterium species, indicating the potential utility of the core chemical structure in developing treatments for tuberculosis (Küçükgüzel et al., 1999).
Nonlinear Optical Properties
- Hydrazones derived from structures related to the mentioned compound have been synthesized and their optical properties studied. These compounds exhibit two-photon absorption, indicating potential applications in optical devices such as optical limiters and switches. This research suggests that the specified compound could have applications in the development of materials with desirable optical properties (Naseema et al., 2010).
Electrochromic Properties
- Research into donor-acceptor type π-conjugated polymers containing furan and quinoxaline units has demonstrated their potential for electrochromic applications. These materials show robust stability, excellent optical contrasts, and fast switching times, making them suitable for use in electrochromic devices. The investigation into these polymers underscores the relevance of furan and quinoxaline derivatives in developing advanced materials for electronic applications (Liu et al., 2014).
Antibacterial Activity
- Compounds with structural similarities to the specified compound have been synthesized and evaluated for their antibacterial activities. Some of these derivatives showed promising activity against various bacterial strains, suggesting the potential of such compounds in creating new antibacterial agents (Tanaka & Usui, 1981).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-ethylphenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-2-15-7-9-16(10-8-15)21-13-19(18-5-3-4-6-20(18)25-21)23(28)26-24-14-17-11-12-22(31-17)27(29)30/h3-14H,2H2,1H3,(H,26,28)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUXDQGZILHMJ-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N~2~-(2-methoxyphenyl)-N~1~-(3-methylphenyl)-N~2~-(meth...
Cat. No.: B5597269
CAS No.:
N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}prop...
Cat. No.: B5597277
CAS No.:
N'-(2-bromobenzylidene)-2,2-diphenoxyacetohydrazide
Cat. No.: B5597281
CAS No.:
4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3...
Cat. No.: B5597283
CAS No.:

![N-{[4'-(1-piperidin-1-ylethyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5597277.png)

![4-({5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}methyl)-1-methylpiperidine](/img/structure/B5597283.png)
![3-cyclohexyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5597302.png)
![1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5597315.png)
![5-methyl-3-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5597319.png)
![4-[4-(4-propionyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5597330.png)

![ethyl {2-[(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B5597334.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5597342.png)
![2-oxo-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5597354.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597355.png)
![8-ethyl-3,3-dimethyl-6-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5597368.png)
